2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety linked to a benzene ring through a thiol group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol typically involves the condensation of an indole derivative with a benzene thiol derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . This indole core can then be further functionalized to introduce the thiol group and the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines and thiols.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
- **N-Methyl-4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}benzene-1-thiol
Uniqueness
2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol is unique due to its specific combination of an indole moiety with a benzene thiol group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
112251-29-3 |
---|---|
Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylideneamino)benzenethiol |
InChI |
InChI=1S/C15H12N2S/c18-15-8-4-3-7-14(15)17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H |
InChI Key |
UMDLGJWKVRDDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC=C3S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.